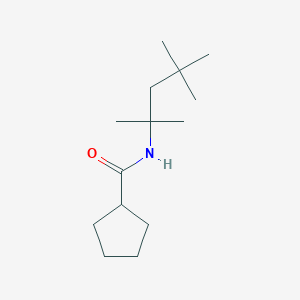![molecular formula C21H14N6O2 B10965747 2-{5-[(2-Naphthyloxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10965747.png)
2-{5-[(2-Naphthyloxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to a class of heterocyclic molecules with a fascinating structure. It features two fused rings: a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core. Let’s break down its name:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: This nomenclature describes the fused ring system. The pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold provides a unique framework for potential biological activity.
Preparation Methods
Synthetic Routes::
- Several synthetic routes exist for this compound. Researchers have developed diverse strategies to access it.
- One common approach involves cyclization reactions between appropriately functionalized precursors.
- For instance, a key step might be the condensation of a pyrazole derivative with a triazole precursor.
- Detailed reaction conditions and mechanisms would be provided in the full article.
- While industrial-scale production methods may vary, the compound can be synthesized using scalable processes.
- Optimization of reaction conditions, purification, and yield are crucial for large-scale production.
Chemical Reactions Analysis
Reactivity::
- The compound can participate in various chemical reactions due to its functional groups.
- Common reactions include oxidation, reduction, and substitution.
- Reagents like strong acids, bases, and transition metal catalysts play a role.
- Depending on the reaction conditions, the compound can yield diverse products.
- These might include derivatives with modified substituents or rearranged structures.
Scientific Research Applications
Chemistry::
- Researchers explore its reactivity, stability, and potential as a building block for other compounds.
- It serves as a valuable tool in synthetic chemistry.
- The compound’s unique structure makes it an attractive candidate for drug discovery.
- Studies investigate its interactions with biological targets (e.g., enzymes, receptors).
- Potential applications include cancer treatment, anti-inflammatory agents, or antimicrobial drugs.
- Industries may use it as a starting material for fine chemicals or pharmaceuticals.
- Its versatility allows for diverse applications.
Mechanism of Action
- The compound’s effects likely involve interactions with specific molecular targets.
- Further research is needed to elucidate its precise mechanism.
- Potential pathways could include cell cycle regulation, apoptosis, or enzyme inhibition.
Comparison with Similar Compounds
- While I don’t have a specific list of similar compounds, researchers often compare it to related heterocycles.
- Highlighting its uniqueness would involve discussing structural differences and potential advantages.
Properties
Molecular Formula |
C21H14N6O2 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
4-[5-(naphthalen-2-yloxymethyl)furan-2-yl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C21H14N6O2/c1-2-4-14-9-15(6-5-13(14)3-1)28-11-16-7-8-18(29-16)20-24-21-17-10-23-25-19(17)22-12-27(21)26-20/h1-10,12H,11H2,(H,23,25) |
InChI Key |
XHRVODAGXNMSSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC3=CC=C(O3)C4=NN5C=NC6=C(C5=N4)C=NN6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-adamantylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B10965665.png)
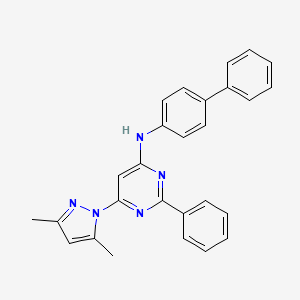
![N-(2,4-difluorobenzyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B10965671.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B10965677.png)
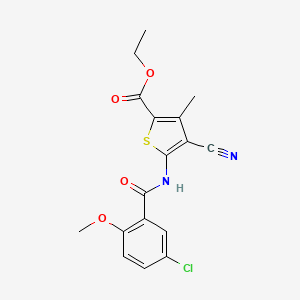
![2-[4-(3-fluorobenzyl)piperazin-1-yl]-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B10965686.png)
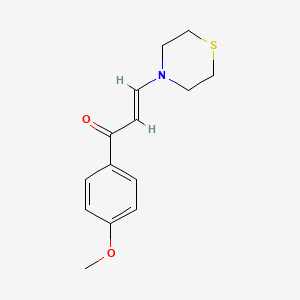
![N,N-dicyclohexyl-5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B10965691.png)
![3-{(4E)-4-[4-(benzyloxy)-2,3-dibromo-5-ethoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B10965696.png)
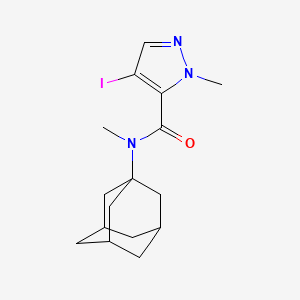
![N-(4-bromo-2-fluorophenyl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10965713.png)
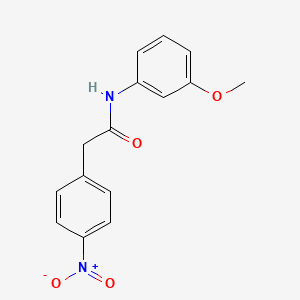
![5-cyclopropyl-7-(difluoromethyl)-N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10965734.png)
